molecular formula C9H19ClO2 B14378337 2-Chloro-6-methoxy-3-methylheptan-3-ol CAS No. 88083-52-7

2-Chloro-6-methoxy-3-methylheptan-3-ol

Cat. No.: B14378337
CAS No.: 88083-52-7
M. Wt: 194.70 g/mol
InChI Key: ZQASFSDRKKNSHF-UHFFFAOYSA-N
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Description

2-Chloro-6-methoxy-3-methylheptan-3-ol is an organic compound that belongs to the class of alcohols It is characterized by the presence of a hydroxyl group (-OH) attached to a heptane chain, which also contains a chlorine atom at the second position, a methoxy group at the sixth position, and a methyl group at the third position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-6-methoxy-3-methylheptan-3-ol can be achieved through several synthetic routes. One common method involves the chlorination of 6-methoxy-3-methylheptan-3-ol using thionyl chloride (SOCl2) or phosphorus trichloride (PCl3) under controlled conditions. The reaction typically takes place in an inert solvent such as dichloromethane (CH2Cl2) at low temperatures to prevent side reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent product quality and yield. The process may include steps such as the purification of starting materials, precise control of reaction parameters, and the use of catalysts to enhance reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-6-methoxy-3-methylheptan-3-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The compound can be reduced to form the corresponding alkane using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions using reagents such as sodium hydroxide (NaOH) or potassium cyanide (KCN).

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Sodium hydroxide (NaOH) in aqueous solution.

Major Products Formed

    Oxidation: Formation of 2-chloro-6-methoxy-3-methylheptan-3-one.

    Reduction: Formation of 2-chloro-6-methoxy-3-methylheptane.

    Substitution: Formation of 2-hydroxy-6-methoxy-3-methylheptan-3-ol.

Scientific Research Applications

2-Chloro-6-methoxy-3-methylheptan-3-ol has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with enzymes and receptors.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anti-inflammatory effects.

    Industry: Utilized in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-Chloro-6-methoxy-3-methylheptan-3-ol involves its interaction with molecular targets such as enzymes and receptors. The hydroxyl group can form hydrogen bonds with active sites of enzymes, influencing their activity. The chlorine atom and methoxy group may also contribute to the compound’s overall reactivity and binding affinity.

Comparison with Similar Compounds

Similar Compounds

    2-Chloro-3-methylheptan-3-ol: Lacks the methoxy group at the sixth position.

    6-Methoxy-3-methylheptan-3-ol: Lacks the chlorine atom at the second position.

    3-Methylheptan-3-ol: Lacks both the chlorine atom and methoxy group.

Uniqueness

2-Chloro-6-methoxy-3-methylheptan-3-ol is unique due to the presence of both a chlorine atom and a methoxy group, which can significantly influence its chemical reactivity and potential applications. The combination of these functional groups makes it a versatile compound for various synthetic and research purposes.

Properties

CAS No.

88083-52-7

Molecular Formula

C9H19ClO2

Molecular Weight

194.70 g/mol

IUPAC Name

2-chloro-6-methoxy-3-methylheptan-3-ol

InChI

InChI=1S/C9H19ClO2/c1-7(12-4)5-6-9(3,11)8(2)10/h7-8,11H,5-6H2,1-4H3

InChI Key

ZQASFSDRKKNSHF-UHFFFAOYSA-N

Canonical SMILES

CC(CCC(C)(C(C)Cl)O)OC

Origin of Product

United States

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